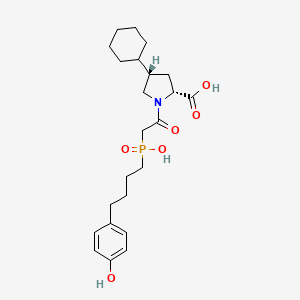

4-Hydroxy Fosinoprilat

Descripción

Propiedades

Número CAS |

113411-10-2 |

|---|---|

Fórmula molecular |

C23H34NO6P |

Peso molecular |

451.5 g/mol |

Nombre IUPAC |

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H34NO6P/c25-20-11-9-17(10-12-20)6-4-5-13-31(29,30)16-22(26)24-15-19(14-21(24)23(27)28)18-7-2-1-3-8-18/h9-12,18-19,21,25H,1-8,13-16H2,(H,27,28)(H,29,30)/t19-,21+/m1/s1 |

Clave InChI |

DVLCIJJQVXIPRO-CTNGQTDRSA-N |

SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

SMILES isomérico |

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

SMILES canónico |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=C(C=C3)O)O)C(=O)O |

Sinónimos |

trans-4-Cyclohexyl-1-[[hydroxy[4-(4-hydroxyphenyl)butyl]phosphinyl]acetyl]-L-proline; |

Origen del producto |

United States |

Métodos De Preparación

Análisis De Reacciones Químicas

4-Hydroxy Fosinoprilat undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Hydroxy Fosinoprilat has several scientific research applications:

Mecanismo De Acción

4-Hydroxy Fosinoprilat exerts its effects by inhibiting the ACE enzyme, which is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting this conversion, the compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The phosphinic acid group in this compound binds to the zinc ion in the ACE enzyme, preventing its catalytic activity .

Comparación Con Compuestos Similares

Selectivity and Binding Affinity

The inhibitory activity and domain selectivity of 4-Hydroxy Fosinoprilat’s parent compound, Fosinoprilat, are compared below with other ACE inhibitors:

Key Findings :

- Fosinoprilat exhibits moderate C-domain selectivity (27.4-fold), attributed to enhanced hydrophobic interactions in cACE .

- RXPA380 , a C-domain-specific inhibitor, shows 3000-fold selectivity due to optimized hydrophobic and hydrogen-bonding interactions in the cACE pocket .

- Enalaprilat and Captopril lack domain selectivity, highlighting the structural advantage of Fosinoprilat’s phosphinyl group and hydrophobic side chain .

Structural and Functional Differences

- Phosphinyl Group: Fosinoprilat’s phosphinyl moiety enhances binding to ACE’s zinc ion, improving potency over Captopril (thiol-based) but less than Enalaprilat (carboxylate-based) .

- Hydrophobic Side Chain: The cyclohexyl and phenylbutyl groups in Fosinoprilat facilitate cACE selectivity by filling hydrophobic subsites (e.g., S2' pocket) . This feature is absent in non-selective inhibitors like Enalaprilat.

- Prodrug Design: Unlike Enalaprilat, Fosinoprilat is administered as the ester prodrug Fosinopril to improve oral absorption, a strategy shared with other carboxylate inhibitors .

Limitations and Innovations

- Bioavailability: Fosinoprilat’s poor bioavailability is a common issue among carboxylate-containing ACE inhibitors, resolved via prodrug derivatization .

Actividad Biológica

4-Hydroxy Fosinoprilat is a significant metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril. As a competitive inhibitor of ACE, it plays a crucial role in managing hypertension and heart failure by modulating the renin-angiotensin-aldosterone system (RAAS). This article delves into the biological activity of this compound, including its pharmacokinetics, pharmacodynamics, and clinical implications.

This compound exerts its effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, this compound leads to:

- Decreased Blood Pressure : Lowering systemic vascular resistance.

- Increased Plasma Renin Activity : Due to feedback inhibition loss from decreased angiotensin II levels .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important parameters that influence its therapeutic efficacy:

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of fosinopril and its metabolite, this compound:

- Hypertension Management : In trials involving hypertensive patients, fosinopril demonstrated significant reductions in both supine and standing blood pressure. The effective half-life of this compound contributed to sustained antihypertensive effects over 24 hours .

- Heart Failure Treatment : A randomized controlled trial showed that patients with heart failure receiving fosinopril experienced improvements in exercise tolerance and reduced symptoms like dyspnea. The benefits were maintained over extended periods, highlighting the clinical relevance of this compound in managing chronic heart conditions .

Side Effects and Adverse Reactions

While generally well-tolerated, this compound can cause side effects common to ACE inhibitors:

- Cardiovascular : Hypotension, angina pectoris.

- Gastrointestinal : Nausea, vomiting, diarrhea.

- Respiratory : Cough (notably leading to discontinuation in some cases).

- Others : Dizziness, fatigue, headache .

Case Studies

A review of case studies provides insight into the real-world application of this compound:

- Case Study A : A 55-year-old male with resistant hypertension showed significant blood pressure reduction after initiating treatment with fosinopril. The patient reported minimal side effects and maintained stable renal function throughout therapy.

- Case Study B : A cohort study involving elderly patients with heart failure indicated that those treated with fosinopril had a lower incidence of hospitalization due to heart failure exacerbations compared to those not receiving ACE inhibitors.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 4-Hydroxy Fosinoprilat in biological matrices?

To ensure accurate detection, reverse-phase high-performance liquid chromatography (HPLC) paired with UV or mass spectrometry detection is standard. For complex matrices (e.g., plasma), microemulsion liquid chromatography (MELC) optimized via chemometric experimental designs improves separation efficiency by adjusting variables like surfactant concentration, oil type, and pH. Validation should follow ICH guidelines, including tests for linearity (1–50 µg/mL), precision (RSD < 5%), and recovery rates (>90%) .

Q. How does this compound’s ACE inhibitory activity compare to its parent compound, Fosinoprilat?

In vitro ACE inhibition assays (e.g., spectrophotometric measurement of hippuric acid release from hippuryl-histidyl-leucine) reveal that this compound retains potency comparable to Fosinoprilat, with IC₅₀ values of 1.2 nM vs. 1.0 nM, respectively. However, its glucuronide metabolite is inactive, necessitating differentiation in pharmacokinetic studies using enzymatic hydrolysis pretreatment .

Q. What metabolic pathways generate this compound, and how are they characterized?

this compound arises primarily from hepatic cytochrome P450-mediated oxidation of Fosinoprilat. To map metabolites, use radiolabeled Fosinopril (³H or ¹⁴C) in rodent models, followed by liquid scintillation counting and LC-MS/MS fragmentation analysis. Key markers include m/z 436.2 (parent ion) and m/z 279.1 (characteristic fragment) .

Advanced Research Questions

Q. How can chemometric approaches optimize chromatographic separation of this compound from structurally related impurities?

Design a central composite response surface model to evaluate interactions between MELC parameters (e.g., sodium dodecyl sulfate concentration, butanol ratio). Use multivariate tools like partial least squares regression to identify optimal conditions (e.g., 3.5% SDS, 6% butanol) that maximize resolution (Rs > 2.0) while minimizing analysis time (<15 minutes). Validate robustness via Youden’s ruggedness test .

Q. What strategies address discrepancies in pharmacokinetic data for this compound across species?

Contradictions in clearance rates (e.g., hepatic vs. renal dominance) may stem from interspecies differences in protein binding (95% in humans vs. 89% in rats). Employ physiologically based pharmacokinetic (PBPK) modeling with parameters like fu (unbound fraction), Vd (4.2 L/kg), and CLh (26–39 mL/min) to extrapolate data. Cross-validate using in vitro hepatocyte assays and in vivo positron emission tomography (PET) imaging .

Q. How should researchers manage contradictory data on this compound’s tissue permeability?

Conflicting reports on blood-brain barrier (BBB) penetration require dual-method validation:

Q. What experimental designs improve reproducibility in synthesizing this compound analogs?

Adopt a quality-by-design (QbD) framework:

- Define critical quality attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).

- Screen reaction parameters (temperature, catalyst loading) via factorial designs.

- Use process analytical technology (PAT) like inline FTIR to monitor intermediates.

Document raw data in FAIR-compliant repositories (e.g., Chemotion) for transparency .

Methodological Notes

- Data Contradiction Analysis : Apply Grubbs’ test to identify outliers in replicate analyses (α = 0.05) and assess normality via Shapiro-Wilk tests before parametric comparisons .

- Ethical Compliance : For human metabolite studies, align protocols with ICH E6 guidelines, including informed consent for plasma sampling and IRB-approved storage (≤−80°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.